[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol
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Overview
Description
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol . This compound features a pyrrolidine ring substituted with a fluoro group and a phenylethyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a substitution reaction, typically involving a phenylethyl halide and a base to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds
Mechanism of Action
The mechanism of action of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylethyl group can influence its pharmacokinetic properties. The pyrrolidine ring provides structural stability and can participate in various biochemical interactions .
Comparison with Similar Compounds
[1-(1-Phenylethyl)pyrrolidin-3-yl]methanol: Lacks the fluoro group, which can affect its reactivity and binding properties.
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]ethanol: Has an ethyl group instead of a methanol group, influencing its solubility and reactivity.
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]amine: Contains an amine group, altering its chemical and biological properties.
Uniqueness: The presence of the fluoro group in [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol makes it unique compared to its analogs. This fluoro group can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXOUBVUWLALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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